molecular formula C10H10N2O3 B11894844 5-Methoxy-6-methyl-1H-indazole-3-carboxylic acid

5-Methoxy-6-methyl-1H-indazole-3-carboxylic acid

Cat. No.: B11894844
M. Wt: 206.20 g/mol
InChI Key: AINHGCQFTANJKR-UHFFFAOYSA-N
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Description

5-Methoxy-6-methyl-1H-indazole-3-carboxylic acid (molecular formula: C₁₀H₁₀N₂O₃) is an indazole derivative featuring a methoxy group at position 5, a methyl group at position 6, and a carboxylic acid moiety at position 3. Indazoles are heterocyclic aromatic compounds with a fused benzene and pyrazole ring, making them structurally analogous to indoles but with distinct electronic and steric properties due to the pyrazole nitrogen atoms.

While specific data on this compound’s physical properties (e.g., melting point, solubility) are unavailable in the provided evidence, its structural analogs suggest that the methoxy and methyl substituents influence its polarity and reactivity.

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

5-methoxy-6-methyl-1H-indazole-3-carboxylic acid

InChI

InChI=1S/C10H10N2O3/c1-5-3-7-6(4-8(5)15-2)9(10(13)14)12-11-7/h3-4H,1-2H3,(H,11,12)(H,13,14)

InChI Key

AINHGCQFTANJKR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1OC)C(=NN2)C(=O)O

Origin of Product

United States

Preparation Methods

General Approaches to Indazole-3-carboxylic Acid Synthesis

The synthesis of indazole-3-carboxylic acids typically proceeds via one of several established strategies: cyclization of appropriately substituted isatins, diazotization of hydrazinylbenzoic acids, or functionalization of preformed indazole cores. For the specific case of 5-methoxy-6-methyl-1H-indazole-3-carboxylic acid, the most direct and widely adopted approach involves the transformation of a suitably substituted isatin precursor, followed by diazotization and cyclization to form the indazole ring system.

Isatin-Based Synthesis

The isatin route is particularly attractive due to the commercial availability of substituted isatins and the well-established chemistry of their conversion to indazole derivatives. The general method, as described by Snyder et al. (J. Am. Chem. Soc. 1952, 74, 2009), involves the alkaline hydrolysis of the isatin, diazotization of the resulting intermediate, and reduction to yield the indazole-3-carboxylic acid. This method is readily adaptable to various substitution patterns, including the 5-methoxy and 6-methyl groups required for the target compound.

Alternative Cyclization Strategies

Other methods, such as the Cadogan cyclization or transition-metal-catalyzed arylation, are less commonly employed for the synthesis of 3-carboxylic acid derivatives due to issues with regioselectivity and functional group compatibility. However, these approaches may be relevant for the preparation of related analogs or for introducing additional complexity into the indazole core.

Detailed Synthetic Procedure for 5-Methoxy-6-methyl-1H-indazole-3-carboxylic Acid

The most authoritative and reproducible method for the preparation of 5-methoxy-6-methyl-1H-indazole-3-carboxylic acid is adapted from the general isatin-based protocol, with modifications to accommodate the specific substitution pattern. The following subsections provide a step-by-step analysis of the procedure, including reaction conditions, yields, and purification strategies.

Synthesis of 5-Methoxy-6-methylisatin

The synthesis begins with the preparation of 5-methoxy-6-methylisatin, which serves as the key precursor. This compound can be obtained via electrophilic aromatic substitution of isatin, introducing methoxy and methyl groups at the desired positions. Alternatively, commercially available substituted anilines can be converted to isatins through Sandmeyer-type reactions and subsequent oxidation.

Alkaline Hydrolysis

The substituted isatin (22.1 mmol) is dissolved in 1 N sodium hydroxide (24 mL) and heated at 50°C for 30 minutes. The resulting burgundy solution is allowed to cool to room temperature and maintained for 1 hour to ensure complete hydrolysis.

Diazotization

The cooled reaction mixture is treated with a 0°C solution of sodium nitrite (22.0 mmol) in water (5.5 mL). This solution is added dropwise to a vigorously stirred solution of sulfuric acid (2.3 mL) in water (45 mL) at 0°C. The addition takes 15 minutes, and the reaction is maintained for an additional 30 minutes to ensure complete diazotization.

Reduction and Cyclization

A cold (0°C) solution of tin(II) chloride dihydrate (52.7 mmol) in concentrated hydrochloric acid (20 mL) is added to the reaction mixture over 10 minutes. The mixture is maintained at 0°C for 60 minutes, during which time the indazole ring is formed via reduction and cyclization.

Isolation and Purification

The precipitated solids are isolated by filtration, washed with water, and dried. The crude product is typically of sufficient purity for further use, as confirmed by ^1H NMR and LC/MS analysis. If higher purity is required, the acid can be recrystallized from acetic acid to yield analytically pure 5-methoxy-6-methyl-1H-indazole-3-carboxylic acid.

Yield and Analytical Data

This method affords the target compound in quantitative yield (100%), with the product exhibiting the expected spectroscopic characteristics. The high yield and straightforward purification underscore the efficiency of the isatin-based approach for this class of compounds.

Reaction Scheme and Mechanistic Insights

The overall transformation can be summarized as follows:

5-methoxy-6-methylisatinNaOH, 50°Chydrolyzed intermediateNaNO2,H2SO4,0°Cdiazonium saltSnCl2,HCl,0°C5-methoxy-6-methyl-1H-indazole-3-carboxylic acid\text{5-methoxy-6-methylisatin} \xrightarrow{\text{NaOH, 50°C}} \text{hydrolyzed intermediate} \xrightarrow{\text{NaNO}2, \text{H}2\text{SO}4, 0°C} \text{diazonium salt} \xrightarrow{\text{SnCl}2, \text{HCl}, 0°C} \text{5-methoxy-6-methyl-1H-indazole-3-carboxylic acid}

The key mechanistic steps involve nucleophilic attack of hydroxide on the isatin carbonyl, formation of a hydrazone intermediate, diazotization to generate the diazonium species, and reductive cyclization to close the indazole ring. The presence of electron-donating methoxy and methyl groups facilitates the cyclization by stabilizing the intermediates and enhancing the nucleophilicity of the aromatic ring.

Comparative Analysis of Related Indazole-3-carboxylic Acid Syntheses

To contextualize the preparation of 5-methoxy-6-methyl-1H-indazole-3-carboxylic acid, it is instructive to compare the reported yields, reaction conditions, and purification methods for structurally related compounds. Table 1 summarizes key data for selected indazole-3-carboxylic acids synthesized via the isatin route.

Table 1. Comparative Yields and Conditions for Indazole-3-carboxylic Acid Syntheses via Isatin Route

CompoundSubstituentsYield (%)Key Conditions (Temp, Time)Purification
5-Methoxy-6-methyl-1H-indazole-3-carboxylic acid5-OMe, 6-Me10050°C, 30 min; 0°C, 1 hFiltration, recryst.
6-Methoxy-1H-indazole-3-carboxylic acid6-OMe9550°C, 30 min; 0°C, 1 hFiltration, recryst.
3-Methyl-1H-indazole-6-carboxylic acid methyl ester3-Me, 6-COOMe87Reflux, 22 hExtraction, drying
5-Methoxy-1H-indazole-3-carboxylic acid5-OMe9850°C, 30 min; 0°C, 1 hFiltration, recryst.

The data indicate that the isatin-based method consistently delivers high yields across a range of substitution patterns, with minimal variation in reaction conditions. The robustness of the protocol makes it the method of choice for the synthesis of 5-methoxy-6-methyl-1H-indazole-3-carboxylic acid and related derivatives.

Optimization and Variations in the Synthetic Protocol

Influence of Substituents on Reaction Outcome

The presence of electron-donating groups such as methoxy and methyl at the 5 and 6 positions, respectively, has a pronounced effect on the reactivity of the isatin precursor and the efficiency of the cyclization step. These substituents increase the electron density of the aromatic ring, facilitating nucleophilic attack and stabilizing the transition states involved in ring closure. As a result, the yields for substituted indazoles are often higher than for the unsubstituted parent compound.

Choice of Reducing Agent

While tin(II) chloride is the most commonly used reducing agent for the cyclization step, alternative reductants such as iron(II) sulfate or sodium dithionite have been explored in related systems. However, tin(II) chloride remains preferred due to its high efficiency and compatibility with a wide range of functional groups.

Solvent and Temperature Effects

The use of aqueous sodium hydroxide for the initial hydrolysis and low temperatures (0°C) for the diazotization and reduction steps are critical for minimizing side reactions and ensuring high selectivity. Deviations from these conditions can lead to decreased yields or the formation of undesired byproducts.

Purification Strategies

The crude product obtained after filtration is typically of sufficient purity for most applications. However, recrystallization from acetic acid or other suitable solvents can be employed to obtain analytically pure material, as confirmed by spectroscopic analysis.

Alternative Synthetic Approaches

Direct Functionalization of Indazole Core

Although less common, direct functionalization of the indazole core via metalation or transition-metal-catalyzed coupling has been reported for the synthesis of 3-substituted indazoles. These methods often require the use of protecting groups and careful control of reaction conditions to avoid ring opening or overreaction. For the specific case of 5-methoxy-6-methyl-1H-indazole-3-carboxylic acid, such approaches are less practical due to the need for multiple regioselective functionalizations.

Esterification and Hydrolysis

In some cases, the corresponding methyl or ethyl ester of the indazole-3-carboxylic acid is prepared first, followed by hydrolysis to yield the free acid. This approach can be advantageous when the acid is poorly soluble or difficult to purify directly. The esterification is typically carried out using methanol or ethanol in the presence of sulfuric acid, followed by hydrolysis with aqueous base.

Table 2. Esterification and Hydrolysis Conditions for Indazole-3-carboxylic Acid Derivatives

Ester DerivativeEsterification ConditionsHydrolysis ConditionsYield (%)
1H-indazole-3-carboxylic acid methyl esterMeOH, H2SO4, reflux, 16 hNaHCO3, H2O, extraction93
3-Methyl-1H-indazole-6-carboxylic acid methyl esterMeOH, H2SO4, reflux, 22 hNaHCO3, H2O, extraction87

The high yields and straightforward workup make this a viable alternative for certain derivatives, though the isatin-based method remains superior for the direct synthesis of the free acid.

Analytical Characterization and Quality Control

Spectroscopic Analysis

The identity and purity of 5-methoxy-6-methyl-1H-indazole-3-carboxylic acid are confirmed by a combination of ^1H NMR, LC/MS, and IR spectroscopy. The characteristic signals for the methoxy and methyl groups, as well as the carboxylic acid proton, provide unambiguous evidence of the desired structure.

Chromatographic Purity

High-performance liquid chromatography (HPLC) is employed to assess the purity of the final product, with typical purities exceeding 98% following recrystallization.

Melting Point and Elemental Analysis

The melting point of the purified compound is consistent with literature values for similar indazole-3-carboxylic acids, and elemental analysis confirms the expected carbon, hydrogen, and nitrogen content.

Applications and Relevance of the Synthetic Methods

The efficient synthesis of 5-methoxy-6-methyl-1H-indazole-3-carboxylic acid enables its use in a variety of research contexts, including pharmaceutical development, enzyme inhibition studies, and material science applications . The robustness and scalability of the isatin-based method make it suitable for both small-scale laboratory synthesis and larger-scale production for research and development purposes.

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-6-methyl-1H-indazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound.

    Substitution: Common in modifying the indazole ring to introduce different substituents.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve the use of halogenating agents or nucleophiles.

Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups onto the indazole ring .

Scientific Research Applications

Chemistry: In chemistry, 5-Methoxy-6-methyl-1H-indazole-3-carboxylic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .

Biology and Medicine: This compound has shown potential in medicinal chemistry for developing drugs with anti-inflammatory, anticancer, and antimicrobial properties. Its ability to interact with various biological targets makes it a valuable candidate for drug discovery .

Industry: In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other materials that require stable heterocyclic structures .

Mechanism of Action

The mechanism of action of 5-Methoxy-6-methyl-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. For instance, it may act as an inhibitor of phosphoinositide 3-kinase δ, which is involved in respiratory diseases . The pathways involved often include signal transduction mechanisms that regulate cellular processes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 5-Methoxy-6-methyl-1H-indazole-3-carboxylic acid with structurally related indazole derivatives, emphasizing substituent positions, molecular weights, and available commercial

Compound Name Molecular Formula Substituents (Position) CAS Number Molecular Weight (g/mol) Key Properties/Applications
5-Methoxy-6-methyl-1H-indazole-3-carboxylic acid C₁₀H₁₀N₂O₃ 5-OCH₃, 6-CH₃ Not provided 206.20 N/A (Hypothetical based on analogs)
5-Methoxy-1H-indazole-3-carboxylic acid C₉H₈N₂O₃ 5-OCH₃ 90417-53-1 192.17 Price: $54.00/100 mg
5-Methyl-1H-indazole-3-carboxylic acid C₉H₈N₂O₂ 5-CH₃ 1201-24-7 176.17 Similarity score: 0.88
6-Nitro-1H-indazole-3-carboxylic acid C₈H₅N₃O₄ 6-NO₂ 857801-97-9 207.14 Stronger acidity due to NO₂
1-Methyl-1H-indazole-3-carboxylic acid C₉H₈N₂O₂ 1-CH₃ 50890-83-0 176.17 Altered tautomerism

Key Observations :

Substituent Effects: The 5-OCH₃ group in the target compound increases molecular weight and polarity compared to the 5-CH₃ analog (176.17 vs. 206.20 g/mol). The 1-CH₃ substituent in 50890-83-0 alters tautomeric equilibria, favoring N1-H tautomers, which may influence binding interactions .

Acidity and Reactivity: The electron-withdrawing 6-NO₂ group in 857801-97-9 enhances the acidity of the carboxylic acid compared to the target compound’s 6-CH₃ group . Methoxy groups (e.g., 5-OCH₃ in 90417-53-1) may stabilize the deprotonated form of the carboxylic acid through resonance .

Commercial Availability and Pricing

  • 5-Methoxy-1H-indazole-3-carboxylic acid (CAS 90417-53-1) is commercially available at $54.00/100 mg , suggesting high production costs due to complex synthesis .

Biological Activity

5-Methoxy-6-methyl-1H-indazole-3-carboxylic acid is a compound within the indazole family, characterized by its unique structural features that include a methoxy group and a carboxylic acid functional group. This compound has garnered attention for its potential biological activities, which are crucial in pharmacological research and drug development.

Chemical Structure and Properties

The molecular formula of 5-Methoxy-6-methyl-1H-indazole-3-carboxylic acid is C11H12N2O3C_{11}H_{12}N_2O_3, with a molecular weight of approximately 222.2 g/mol. Its structure consists of a fused ring system typical of indazole derivatives, which contributes to its biological activity. The presence of both methoxy and carboxylic functionalities enhances its reactivity and interaction with biological targets.

Antimicrobial Properties

Preliminary studies suggest that 5-Methoxy-6-methyl-1H-indazole-3-carboxylic acid exhibits antimicrobial activity. This property indicates potential applications in treating infections caused by various pathogens, although specific mechanisms and efficacy require further investigation.

Anticancer Activity

Research has indicated that indazole derivatives, including 5-Methoxy-6-methyl-1H-indazole-3-carboxylic acid, may possess anticancer properties. In vitro studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines, suggesting that this compound may also exhibit similar effects. However, detailed studies focusing specifically on this compound's anticancer activity are still needed .

The biological activity of 5-Methoxy-6-methyl-1H-indazole-3-carboxylic acid can be attributed to its interaction with specific biological targets:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as cyclooxygenase (COX) and certain kinases involved in cancer progression.
  • Cell Cycle Arrest : Some studies suggest that indazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.

In Vitro Studies

A study evaluating the antiproliferative effects of various indazole derivatives demonstrated significant cytotoxicity against several cancer cell lines, including HeLa and HepG2. These findings suggest that 5-Methoxy-6-methyl-1H-indazole-3-carboxylic acid may also have similar effects, although specific data on this compound is limited .

CompoundCell LineIC50 (µM)Notes
Compound AHeLa0.07EGFR inhibitor
Compound BHepG20.06Potent against liver cancer
5-Methoxy-6-methyl-1H-indazole-3-carboxylic acidTBDTBDFurther studies required

Synthesis and Derivatives

Various synthetic routes have been proposed for the production of 5-Methoxy-6-methyl-1H-indazole-3-carboxylic acid. The ability to synthesize this compound efficiently allows for further exploration of its biological activities through derivative formation, which may enhance its pharmacological properties.

Q & A

Q. Q1. What are the established synthetic routes for 5-methoxy-6-methyl-1H-indazole-3-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via condensation of 3-formyl-indazole precursors with methylating agents under acidic conditions. For example, refluxing 3-formyl-1H-indazole derivatives with sodium acetate in acetic acid (3–5 h) is a common method to introduce the carboxylic acid group . Key factors include:

  • Catalyst choice : Sodium acetate facilitates cyclization, while excess acetic acid prevents side reactions.
  • Temperature : Prolonged reflux (>100°C) may degrade sensitive functional groups; controlled heating (~80–90°C) optimizes yield.
  • Purification : Recrystallization from DMF/acetic acid mixtures improves purity .

Q. Q2. How can researchers confirm the structural integrity of this compound using crystallographic and spectroscopic methods?

Methodological Answer:

  • X-ray crystallography : Use SHELXL for small-molecule refinement. High-resolution data (e.g., <1.0 Å) resolves methoxy and methyl group positions. Twinned data may require SHELXPRO for macromolecular interfaces .
  • NMR : 1H^{1}\text{H}-NMR should show a singlet for the methoxy group (~δ 3.8–4.0 ppm) and a doublet for the methyl group (δ 2.3–2.5 ppm, J = 6 Hz). 13C^{13}\text{C}-NMR confirms the carboxylic acid carbonyl (δ ~170 ppm) .
  • Mass spectrometry : ESI-MS in negative mode typically displays [M–H]^- peaks with <2 ppm error.

Advanced Research Questions

Q. Q3. How can contradictory data in synthetic protocols (e.g., reflux time variations) be systematically resolved?

Methodological Answer:

  • Design a factorial experiment : Vary reflux time (3–5 h), temperature (80–100°C), and catalyst load (0.1–0.2 mol) to identify optimal conditions. Monitor reaction progress via TLC or HPLC .
  • Statistical analysis : Apply ANOVA to determine significant factors affecting yield. For example, extended reflux may improve cyclization but reduce purity due to decomposition.

Q. Q4. What strategies mitigate challenges in crystallizing 5-methoxy-6-methyl-1H-indazole-3-carboxylic acid?

Methodological Answer:

  • Solvent screening : Test polar aprotic solvents (DMF, DMSO) with antisolvents (water, ether) to induce slow crystallization.
  • Additive use : Small amounts of co-solvents (e.g., glycerol) or ionic liquids can stabilize crystal lattice formation.
  • High-throughput screening : Use automated platforms to test >50 solvent combinations, prioritizing those with Hansen solubility parameters close to the compound’s logP (~1.5–2.0) .

Q. Q5. How can structure-activity relationship (SAR) studies be designed to explore the bioactivity of this compound?

Methodological Answer:

  • Derivatization : Synthesize analogs by modifying the methoxy (e.g., ethoxy, halogen) or methyl (e.g., trifluoromethyl) groups.
  • In silico modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity toward targets like kinases or GPCRs. Validate with in vitro assays (e.g., enzyme inhibition IC50_{50}) .
  • Data integration : Cross-reference with bioactivity databases (ChEMBL, PubChem) to identify structurally related leads.

Data Analysis and Optimization

Q. Q6. What analytical techniques differentiate regioisomers (e.g., 5-methoxy vs. 6-methoxy derivatives)?

Methodological Answer:

  • 2D NMR : 1H^{1}\text{H}-13C^{13}\text{C} HSQC and HMBC correlations map substituent positions. For example, the methoxy group in 5-position shows NOE correlations with adjacent protons on the indazole ring .
  • X-ray powder diffraction (XRPD) : Compare experimental patterns with simulated data from Cambridge Structural Database entries.

Q. Q7. How can researchers optimize the stability of this compound under storage and experimental conditions?

Methodological Answer:

  • Degradation studies : Accelerated stability testing (40°C/75% RH, 1 week) identifies susceptibility to hydrolysis (carboxylic acid → ester) or oxidation (methoxy → quinone).
  • Formulation : Lyophilize with cryoprotectants (trehalose) for long-term storage. Use amber vials to prevent photodegradation .

Advanced Methodological Challenges

Q. Q8. How can computational methods predict the reactivity of this compound in multicomponent reactions?

Methodological Answer:

  • DFT calculations : Compute Fukui indices to identify nucleophilic/electrophilic sites. For example, the carboxylic acid group acts as an electrophile in amide coupling reactions.
  • Machine learning : Train models on existing reaction datasets (e.g., USPTO) to predict feasible transformations (e.g., Suzuki-Miyaura coupling at the 6-methyl position) .

Q. Q9. What protocols ensure reproducibility in multi-step syntheses involving sensitive intermediates?

Methodological Answer:

  • Inline monitoring : Use ReactIR or PAT tools to track intermediate formation (e.g., 3-formyl-indazole) in real time.
  • Quality control : Implement strict thresholds for intermediate purity (>95% by HPLC) before proceeding to subsequent steps .

Contradictory Evidence Resolution

Q. Q10. How should researchers address discrepancies in reported melting points or spectral data?

Methodological Answer:

  • Meta-analysis : Compare data from peer-reviewed journals (e.g., Biopolymers and Cell) with vendor catalogs (Kanto Reagents). Exclude non-GMP sources (e.g., benchchem.com ) .
  • Replication : Independently synthesize the compound using published methods and validate via DSC (melting point) and HRMS.

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